molecular formula C13H16Cl2N2O B2958243 2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide CAS No. 2094851-83-7

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide

Cat. No. B2958243
CAS RN: 2094851-83-7
M. Wt: 287.18
InChI Key: HEJLOVCWPFXWQN-UHFFFAOYSA-N
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Description

The compound is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound. The prefix “di” in “dichloro” suggests the presence of two chlorine atoms. The “N-cyclopentyl-N-ethyl” indicates that the nitrogen in the pyridine ring is bonded to both a cyclopentyl and an ethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a chlorinating agent. The exact method would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of the chlorine atoms might make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined through various laboratory tests .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-2-17(9-5-3-4-6-9)13(18)10-7-8-16-12(15)11(10)14/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJLOVCWPFXWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C(=O)C2=C(C(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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